molecular formula C23H25N3O3 B3787307 3-(2-methoxyphenyl)-N-[2-(1,2-oxazol-3-ylmethyl)-3,4-dihydro-1H-isoquinolin-7-yl]propanamide

3-(2-methoxyphenyl)-N-[2-(1,2-oxazol-3-ylmethyl)-3,4-dihydro-1H-isoquinolin-7-yl]propanamide

Cat. No.: B3787307
M. Wt: 391.5 g/mol
InChI Key: JNFPYCXEMHTPDX-UHFFFAOYSA-N
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Description

3-(2-methoxyphenyl)-N-[2-(1,2-oxazol-3-ylmethyl)-3,4-dihydro-1H-isoquinolin-7-yl]propanamide is a complex organic compound that features a combination of methoxyphenyl, oxazole, and isoquinoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyphenyl)-N-[2-(1,2-oxazol-3-ylmethyl)-3,4-dihydro-1H-isoquinolin-7-yl]propanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxazole ring, followed by the introduction of the methoxyphenyl group and the isoquinoline moiety. The final step involves the formation of the propanamide linkage.

    Oxazole Ring Formation: The oxazole ring can be synthesized using a cyclization reaction involving an appropriate precursor such as an α-haloketone and an amide.

    Methoxyphenyl Group Introduction: The methoxyphenyl group can be introduced via a nucleophilic substitution reaction using 2-methoxyphenyl halide.

    Isoquinoline Moiety Addition: The isoquinoline moiety can be added through a condensation reaction with an appropriate aldehyde or ketone.

    Propanamide Linkage Formation: The final step involves the formation of the propanamide linkage through an amidation reaction using a suitable amine and carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-methoxyphenyl)-N-[2-(1,2-oxazol-3-ylmethyl)-3,4-dihydro-1H-isoquinolin-7-yl]propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the methoxyphenyl or oxazole rings.

    Condensation: The compound can participate in condensation reactions to form larger molecules or polymers.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Substitution Reagents: Halides, nucleophiles, electrophiles

    Condensation Reagents: Aldehydes, ketones, acids

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(2-methoxyphenyl)-N-[2-(1,2-oxazol-3-ylmethyl)-3,4-dihydro-1H-isoquinolin-7-yl]propanamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the interactions of small molecules with biological targets such as enzymes or receptors.

Mechanism of Action

The mechanism of action of 3-(2-methoxyphenyl)-N-[2-(1,2-oxazol-3-ylmethyl)-3,4-dihydro-1H-isoquinolin-7-yl]propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-methoxyphenyl)-1,2-oxazol-5-ylmethanol
  • 3-(2-methoxyphenyl)-1,2-oxazol-5-amine
  • 3-(2-methoxyphenyl)-5-methyl-1,2-oxazol-4-ylmethanol

Uniqueness

3-(2-methoxyphenyl)-N-[2-(1,2-oxazol-3-ylmethyl)-3,4-dihydro-1H-isoquinolin-7-yl]propanamide is unique due to its combination of methoxyphenyl, oxazole, and isoquinoline moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-(2-methoxyphenyl)-N-[2-(1,2-oxazol-3-ylmethyl)-3,4-dihydro-1H-isoquinolin-7-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3/c1-28-22-5-3-2-4-18(22)7-9-23(27)24-20-8-6-17-10-12-26(15-19(17)14-20)16-21-11-13-29-25-21/h2-6,8,11,13-14H,7,9-10,12,15-16H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNFPYCXEMHTPDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCC(=O)NC2=CC3=C(CCN(C3)CC4=NOC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-methoxyphenyl)-N-[2-(1,2-oxazol-3-ylmethyl)-3,4-dihydro-1H-isoquinolin-7-yl]propanamide
Reactant of Route 2
Reactant of Route 2
3-(2-methoxyphenyl)-N-[2-(1,2-oxazol-3-ylmethyl)-3,4-dihydro-1H-isoquinolin-7-yl]propanamide
Reactant of Route 3
3-(2-methoxyphenyl)-N-[2-(1,2-oxazol-3-ylmethyl)-3,4-dihydro-1H-isoquinolin-7-yl]propanamide
Reactant of Route 4
3-(2-methoxyphenyl)-N-[2-(1,2-oxazol-3-ylmethyl)-3,4-dihydro-1H-isoquinolin-7-yl]propanamide
Reactant of Route 5
Reactant of Route 5
3-(2-methoxyphenyl)-N-[2-(1,2-oxazol-3-ylmethyl)-3,4-dihydro-1H-isoquinolin-7-yl]propanamide
Reactant of Route 6
Reactant of Route 6
3-(2-methoxyphenyl)-N-[2-(1,2-oxazol-3-ylmethyl)-3,4-dihydro-1H-isoquinolin-7-yl]propanamide

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